N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
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Overview
Description
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound belongs to the class of benzoxaboroles, which are known for their unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by binding to the enzyme’s active site, thereby preventing the synthesis of leucyl-tRNA and disrupting protein synthesis in mycobacteria . This selective inhibition is achieved through the formation of a stable boron-tRNA adduct, which is crucial for its antimicrobial activity .
Comparison with Similar Compounds
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide can be compared with other benzoxaboroles, such as:
AN2690: This compound is an antifungal agent that targets leucyl-tRNA synthetase, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against drug-resistant mycobacterial strains .
Properties
Molecular Formula |
C15H14BNO3 |
---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-13(8-7-12-9-20-16(19)14(10)12)17-15(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,17,18) |
InChI Key |
KMXRVMZHLYUTGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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